molecular formula C22H17ClN2O2 B6120145 3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B6120145
M. Wt: 376.8 g/mol
InChI Key: SMAJNDVNBVIDHQ-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor properties. DMXAA is a small molecule that belongs to the class of benzamide compounds, and it is known to induce tumor necrosis in various cancer cell lines.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of tumor necrosis factor-alpha (TNF-α) in tumor cells. TNF-α is a cytokine that plays a critical role in the immune response to cancer, and it has been shown to induce tumor necrosis in various cancer cell lines. DMXAA has also been shown to activate the immune system and enhance the production of cytokines, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
DMXAA has been shown to induce tumor necrosis in various cancer cell lines, and it has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents. This compound has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing tumor regression. DMXAA has also been shown to activate the immune system and enhance the production of cytokines, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA is its relatively straightforward synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been extensively studied for its anti-tumor properties, and it has shown promising results in preclinical models of cancer. However, one of the limitations of DMXAA is its potential toxicity, which may limit its clinical application. Further studies are needed to determine the optimal dosage and administration of DMXAA for cancer therapy.

Future Directions

There are several future directions for research on DMXAA. One direction is to further investigate the mechanism of action of this compound and how it induces tumor necrosis in cancer cells. Another direction is to explore the potential use of DMXAA in combination with other chemotherapeutic agents for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration of DMXAA for cancer therapy, as well as its potential toxicity and side effects. Finally, there is a need to explore the potential use of DMXAA in other fields, such as immunology and infectious diseases.

Synthesis Methods

DMXAA can be synthesized using various methods, including the condensation of 3-amino-N-(3-chlorophenyl)benzamide with 5,6-dimethyl-2-benzoxazolyl chloride. Another method involves the reaction of 3-chlorobenzoyl chloride with 5,6-dimethyl-2-benzoxazolamine in the presence of a base. The synthesis of DMXAA is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties, and it has been shown to induce tumor necrosis in various cancer cell lines. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy. DMXAA has been tested in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing tumor regression.

properties

IUPAC Name

3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-13-9-19-20(10-14(13)2)27-22(25-19)16-6-4-8-18(12-16)24-21(26)15-5-3-7-17(23)11-15/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJNDVNBVIDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

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